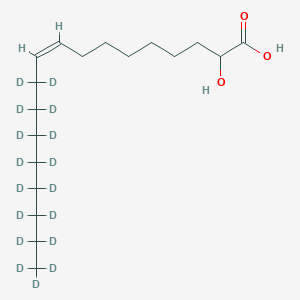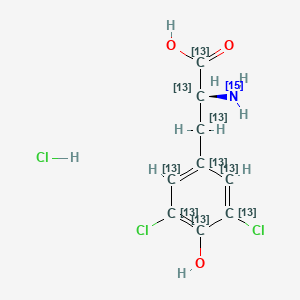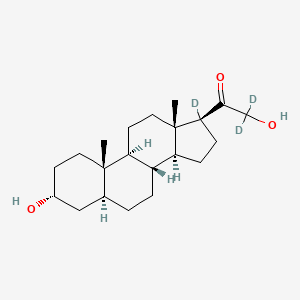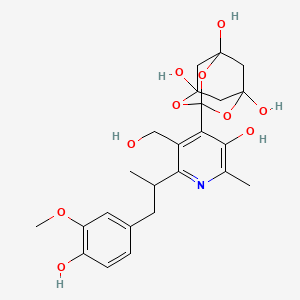
Eubananin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eubananin is a member of the bananin class of antiviral compounds. These compounds are characterized by their unique structural signature, which incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . This compound, along with other bananin derivatives, has shown potent inhibitory effects against the helicase activities of the SARS Coronavirus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of eubananin involves the reaction of a trioxa-adamantane moiety with a pyridoxal derivative. The specific reaction conditions and steps for the synthesis of this compound are detailed in the literature . The process typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: Eubananin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Eubananin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of antiviral agents and their mechanisms of action.
Medicine: this compound’s antiviral properties make it a candidate for the development of new therapeutic agents against viral infections.
Industry: The compound’s unique structure and properties are of interest in the development of new materials and chemical processes.
Mecanismo De Acción
Eubananin exerts its effects by inhibiting the helicase activities of the SARS Coronavirus . The compound targets the viral helicase enzyme, blocking its ATPase activity and preventing the unwinding of viral RNA. This inhibition disrupts the replication process of the virus, thereby reducing its ability to proliferate .
Comparación Con Compuestos Similares
Eubananin is part of the bananin class of compounds, which includes:
- Bananin
- Iodobananin
- Vanillinbananin
- Ansabananin
- Adeninobananin
Uniqueness: this compound is unique among these compounds due to its specific structural modifications and its potent inhibitory effects against the SARS Coronavirus helicase . While other bananin derivatives also exhibit antiviral properties, this compound’s specific structure and mechanism of action make it particularly effective in inhibiting viral replication.
Propiedades
Fórmula molecular |
C24H29NO10 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
3-[5-hydroxy-2-[1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-3-(hydroxymethyl)-6-methylpyridin-4-yl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C24H29NO10/c1-12(6-14-4-5-16(27)17(7-14)32-3)19-15(8-26)18(20(28)13(2)25-19)24-33-21(29)9-22(30,34-24)11-23(31,10-21)35-24/h4-5,7,12,26-31H,6,8-11H2,1-3H3 |
Clave InChI |
OXXOVUPTBWXVOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)C(C)CC2=CC(=C(C=C2)O)OC)CO)C34OC5(CC(O3)(CC(C5)(O4)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)

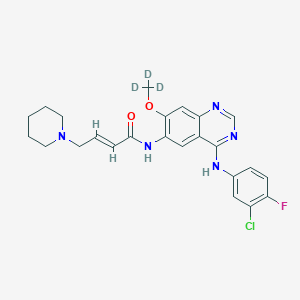

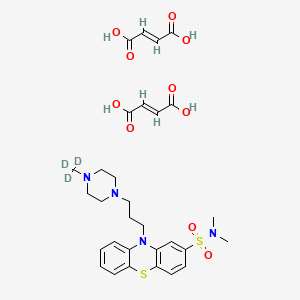
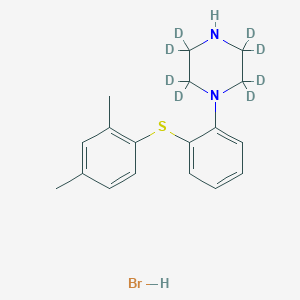
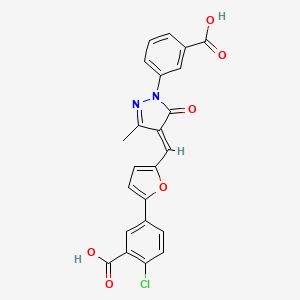
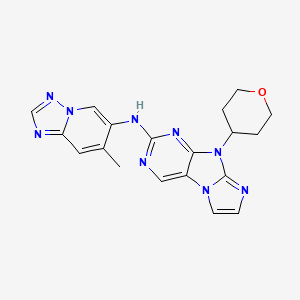
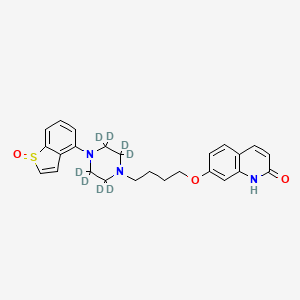
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
